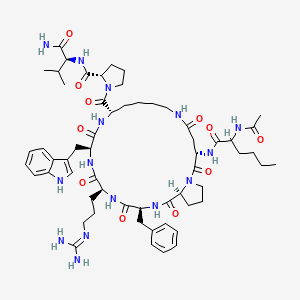

N-Biotinyl-12-aminododecanoyltobramycin Amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

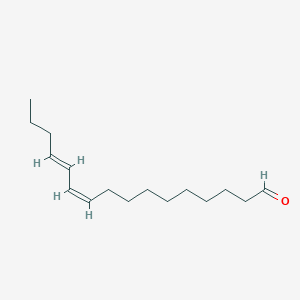

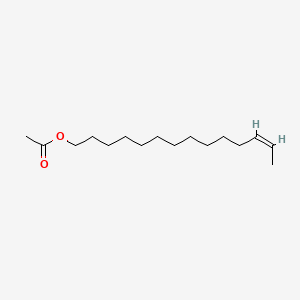

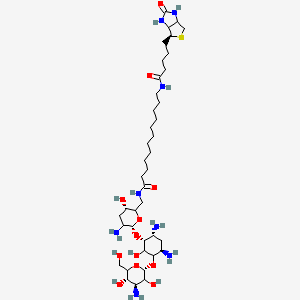

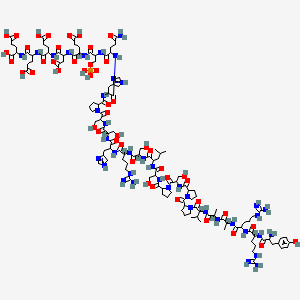

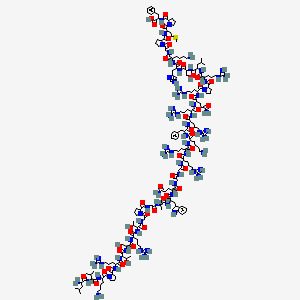

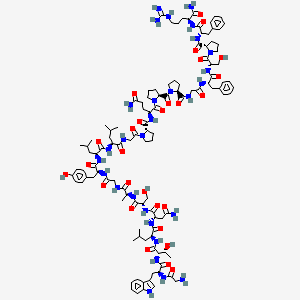

The compound of interest belongs to a class of substances that could be synthesized by modifying tobramycin, a known aminoglycoside antibiotic, and biotin, a vital coenzyme involved in lipid and protein metabolism. This synthesis potentially involves conjugating tobramycin with a biotinylated linker to enhance its properties or targeting capabilities.

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions, including amide bond formation, which is crucial for conjugating biotinylated linkers to aminoglycosides. An example of such synthesis can be seen in the production of amiclenomycin, a biotin biosynthesis inhibitor, which demonstrates the steps and methodologies that could be adapted for synthesizing "N-Biotinyl-12-aminododecanoyltobramycin Amide" (Mann et al., 2002).

Molecular Structure Analysis

The structural analysis of similar compounds involves detailed examination of isomers and the stereochemical properties critical to their biological activity. For instance, the structural basis for the inhibition of biotin biosynthesis by amiclenomycin highlights the importance of cis/trans isomerism and the interaction with biological targets (Sandmark et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving aminoglycosides and biotinylated compounds often include selective modifications at specific sites to achieve desired properties. The selective reaction of aminoglycosides with organochromium esters for labelling illustrates the type of chemical specificity that might be involved in synthesizing the compound of interest (Szymoniak et al., 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of "N-Biotinyl-12-aminododecanoyltobramycin Amide" would be influenced by its molecular structure. While specific data on this compound is not available, studies on compounds like amiclenomycin offer insights into how structural elements affect these properties (Okami et al., 1974).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding how "N-Biotinyl-12-aminododecanoyltobramycin Amide" interacts with biological systems. Research on related aminoglycoside antibiotics, like the study on saccharide-RNA recognition, provides a foundation for predicting these interactions and the compound's potential mechanism of action (Jiang et al., 1999).

Applications De Recherche Scientifique

Rh(III)-Catalyzed C-H Amidation of Arenes with N-Methoxyamide as an Amidating Reagent : This study discusses the Rh(III)-catalyzed amidation of C(sp2)-H bonds, using N-methoxyamide as an amino source. This method shows potential for developing new bioactive molecules, which may be relevant for understanding the chemical properties of N-Biotinyl-12-aminododecanoyltobramycin Amide (Ju et al., 2019).

Macromolecular Mechanisms of Sputum Inhibition of Tobramycin Activity : This research explores the interaction of tobramycin, an aminoglycoside antibiotic, with mucins and DNA in sputum. Since N-Biotinyl-12-aminododecanoyltobramycin Amide is a derivative of tobramycin, understanding these interactions can provide insights into its potential biological applications (Hunt et al., 1995).

Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides : This study describes the synthesis of N-benzyl amides of salinomycin and their potential as anticancer and antibacterial agents. The methodology and biological activity testing in this study might be relevant to similar amide derivatives like N-Biotinyl-12-aminododecanoyltobramycin Amide (Antoszczak et al., 2014).

Aminoglycoside-induced Nephrotoxicity in Children : This research discusses the nephrotoxic effects of aminoglycoside antibiotics, particularly focusing on tobramycin. Understanding the toxicological profile of tobramycin can provide clues about the safety and potential side effects of its derivatives (McWilliam et al., 2016).

MexXY Multidrug Efflux System of Pseudomonas aeruginosa : This study provides insights into the mechanisms of aminoglycoside resistance in Pseudomonas aeruginosa, particularly focusing on tobramycin. Understanding resistance mechanisms can be crucial for developing effective derivatives of tobramycin (Morita et al., 2012).

Propriétés

IUPAC Name |

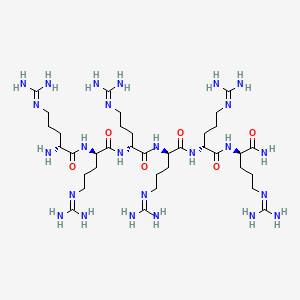

N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56)/t21-,22-,23?,24?,25+,26?,27?,28+,31+,32?,33-,34?,35?,36-,37?,38-,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOINVNLFAZVJH-GSHCRCIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H74N8O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46783629 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)